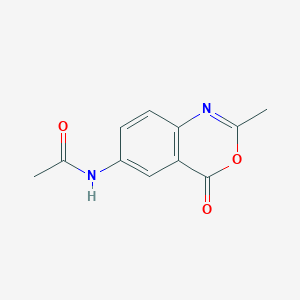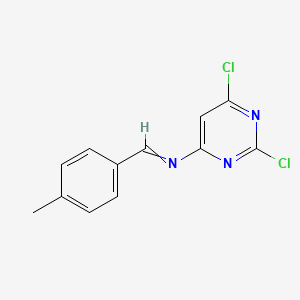![molecular formula C26H46NO5P B14190704 Undecyl [(4-nitrophenoxy)methyl]octylphosphinate CAS No. 850878-95-4](/img/structure/B14190704.png)
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate is a complex organic compound characterized by its unique structural features It contains a phosphinate group, an undecyl chain, and a nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl [(4-nitrophenoxy)methyl]octylphosphinate typically involves multiple steps. One common method includes the reaction of undecylphosphinic acid with 4-nitrophenol in the presence of a suitable coupling agent. The reaction conditions often require a controlled temperature and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phosphinate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphinate compounds.
Scientific Research Applications
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of undecyl [(4-nitrophenoxy)methyl]octylphosphinate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phosphinate group can also participate in binding interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline
- Undecylenic acid
Uniqueness
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications and interactions that are not commonly observed in similar compounds.
Properties
CAS No. |
850878-95-4 |
|---|---|
Molecular Formula |
C26H46NO5P |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
1-nitro-4-[[octyl(undecoxy)phosphoryl]methoxy]benzene |
InChI |
InChI=1S/C26H46NO5P/c1-3-5-7-9-11-12-13-14-16-22-32-33(30,23-17-15-10-8-6-4-2)24-31-26-20-18-25(19-21-26)27(28)29/h18-21H,3-17,22-24H2,1-2H3 |
InChI Key |
SCOJGAKGUBJKRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOP(=O)(CCCCCCCC)COC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(Diethylamino)butyl]thiourea](/img/structure/B14190641.png)


![3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)




![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)
![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)

![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
